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Introduction
SJ6986 is a novel, orally bioavailable molecular glue that selectively targets the G1 to S phase

transition 1 and 2 proteins (GSPT1 and GSPT2) for degradation.[1][2][3] By inducing the

proximity of GSPT1/2 to the Cereblon (CRBN) E3 ubiquitin ligase complex, SJ6986 leads to

their ubiquitination and subsequent proteasomal degradation.[1][4] This targeted protein

degradation has shown potent cytotoxic activity against various cancer cell lines, particularly in

acute lymphoblastic leukemia (ALL).[1][4] However, the emergence of drug resistance remains

a significant challenge in cancer therapy. Understanding the molecular mechanisms that confer

resistance to SJ6986 is crucial for optimizing its clinical application and developing strategies

to overcome resistance.

This document provides a detailed protocol for utilizing a genome-wide CRISPR/Cas9 knockout

screen to identify genes and pathways whose loss confers resistance to SJ6986.[5][6][7] The

described methodology is based on findings from studies that successfully employed this

technique to elucidate the mechanisms of action and resistance to SJ6986 and other molecular

glues.[1]
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CRISPR/Cas9-mediated gene knockout screens are a powerful tool for functional genomics.[8]

A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome is

introduced into a population of cancer cells. Each cell receives a single sgRNA, which directs

the Cas9 nuclease to a specific genomic locus, creating a double-strand break and leading to a

functional gene knockout through error-prone DNA repair. When the cell population is treated

with a cytotoxic agent like SJ6986, cells with knockouts of genes essential for the drug's

efficacy will survive and proliferate. Deep sequencing of the sgRNA population before and after

drug treatment allows for the identification of sgRNAs that are enriched in the resistant

population, thereby pinpointing the genes whose loss confers resistance.[7][9]

Experimental Protocols
This protocol outlines a genome-wide CRISPR/Cas9 screen to identify genes that, when

knocked out, lead to resistance to SJ6986 in an acute lymphoblastic leukemia (ALL) cell line

model.

Materials
Cell Lines: NALM-6 or REH (human B-cell precursor leukemia cell lines)

CRISPR Library: Lentiviral Brunello library (targeting 19,114 genes with 76,441 sgRNAs)

Reagents:

Lentivirus production reagents (e.g., packaging and envelope plasmids, transfection

reagent)

Polybrene or other transduction enhancers

Puromycin

SJ6986 (dissolved in DMSO)

DMSO (vehicle control)

Genomic DNA extraction kit

PCR amplification reagents for sgRNA sequencing library preparation
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Next-generation sequencing (NGS) platform

Protocol
1. Lentivirus Production:

Produce high-titer lentivirus for the Brunello CRISPR knockout library according to standard

protocols.

2. Lentiviral Transduction of ALL Cells:

Plate NALM-6 or REH cells at a density that ensures a multiplicity of infection (MOI) of 0.3-

0.5. This low MOI is critical to ensure that most cells receive a single sgRNA.

Transduce the cells with the Brunello library lentivirus in the presence of polybrene.

3. Puromycin Selection:

48 hours post-transduction, begin selection of transduced cells by adding puromycin to the

culture medium.

Maintain puromycin selection for 7 days to eliminate non-transduced cells.

4. Baseline Cell Harvest (Day 0):

After puromycin selection, harvest a representative population of cells. This sample will serve

as the baseline (Day 0) reference for sgRNA distribution.

Isolate genomic DNA from this cell pellet.

5. SJ6986 Treatment:

Divide the remaining cells into two arms:

Treatment Arm: Culture cells in the presence of 10 µM SJ6986.

Control Arm: Culture cells in the presence of an equivalent concentration of DMSO.
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Culture the cells for 14 days, ensuring the cell population is maintained with sufficient

representation of the library diversity.

6. Final Cell Harvest (Day 14):

After 14 days of treatment, harvest the cells from both the SJ6986-treated and DMSO-

treated arms.

Isolate genomic DNA from each cell pellet.

7. sgRNA Sequencing and Data Analysis:

Amplify the sgRNA-containing genomic regions from the extracted DNA using PCR.

Perform next-generation sequencing to determine the abundance of each sgRNA in the Day

0, DMSO-treated, and SJ6986-treated samples.

Analyze the sequencing data to identify sgRNAs that are significantly enriched in the

SJ6986-treated population compared to the DMSO-treated and Day 0 populations. This

enrichment indicates that the knockout of the corresponding gene confers resistance to

SJ6986.

Data Presentation
The results of the CRISPR/Cas9 screen can be summarized to highlight the key genes and

pathways involved in SJ6986 resistance.

Table 1: Summary of Enriched Genes in SJ6986-Resistant ALL Cell Lines

Cell Line Number of Enriched Genes (p < 0.05)

NALM-6 1311[1]

REH 1391[1]

Common Hits 332[1]

Visualizations
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Diagrams illustrating the experimental workflow and the mechanism of action of SJ6986 are

provided below.

Library Preparation & Transduction

Drug Treatment

Data Analysis

Lentiviral Brunello Library

Transduce ALL Cells (NALM-6 or REH)

Puromycin Selection (7 days)

Harvest Baseline (Day 0)Split Cell Population

Genomic DNA Isolation

DMSO Control (14 days) 10 µM SJ6986 (14 days)

Harvest DMSO Harvest SJ6986

sgRNA PCR Amplification

Next-Generation Sequencing

Identify Enriched sgRNAs
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Click to download full resolution via product page

Caption: Experimental workflow for the genome-wide CRISPR/Cas9 screen.
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Caption: Mechanism of action of SJ6986 leading to GSPT1/2 degradation.

Discussion and Interpretation of Results
The identification of genes whose loss confers resistance to SJ6986 provides critical insights

into its mechanism of action and potential avenues for therapeutic intervention.

Core Machinery: The enrichment of genes encoding components of the CRL4-CRBN E3

ubiquitin ligase complex, including adaptors and regulators, is expected.[1][3] Loss of these

components would directly impair the ability of SJ6986 to mediate the degradation of

GSPT1/2, thus leading to resistance.
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Novel Pathways: The screen may also reveal novel pathways that modulate the cellular

response to SJ6986. For instance, studies have implicated pathways such as proton motive

force–driven ATP synthesis and the spliceosomal/SNRNP complex in the action of SJ6986.

[1] Loss-of-function mutations in genes within these pathways could represent novel

resistance mechanisms.

Validation of Hits: It is essential to validate the top candidate genes from the primary screen.

This can be achieved through individual gene knockouts using CRISPR/Cas9, followed by

cell viability assays in the presence of SJ6986 to confirm the resistance phenotype. Further

mechanistic studies can then be performed to understand how the loss of these genes

contributes to drug resistance.

Conclusion
The application of genome-wide CRISPR/Cas9 screening is a powerful and unbiased approach

to systematically identify the genetic determinants of resistance to novel therapeutics like

SJ6986. The detailed protocol and data interpretation guidelines provided in this document

offer a framework for researchers to uncover novel resistance mechanisms, identify potential

biomarkers for patient stratification, and guide the development of combination therapies to

overcome drug resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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